Chemical structure and properties of 4-(2,3-Dimethylphenyl)piperidine
Chemical structure and properties of 4-(2,3-Dimethylphenyl)piperidine
A Privileged Scaffold for CNS Ligand Design and Sigma-1 Receptor Modulation
Executive Summary & Chemical Identity[1]
4-(2,3-Dimethylphenyl)piperidine (4-2,3-DMP) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse G-protein coupled receptors (GPCRs), particularly within the Central Nervous System (CNS).
Structurally, it consists of a saturated piperidine ring substituted at the C4 position with a phenyl ring bearing methyl groups at the ortho (2) and meta (3) positions.[1] This specific substitution pattern is critical; unlike the unsubstituted 4-phenylpiperidine (a core of pethidine-like opioids), the 2,3-dimethyl motif introduces steric constraints that often shift selectivity away from opioid receptors and toward Sigma-1 (
Physiochemical Profile
The following data establishes the baseline identity for 4-2,3-DMP (Hydrochloride salt form is most common for stability).
| Property | Value | Technical Context |
| IUPAC Name | 4-(2,3-Dimethylphenyl)piperidine | |
| CAS Number | 1370256-43-1 (HCl salt) | Primary identifier for procurement.[2] |
| Molecular Formula | Free base.[1] | |
| Molecular Weight | 189.30 g/mol | Free base (HCl salt: ~225.76 g/mol ).[1] |
| LogP (Predicted) | 2.8 - 3.1 | Lipophilic; crosses Blood-Brain Barrier (BBB). |
| pKa | ~10.5 | Basic secondary amine; protonated at physiological pH.[1] |
| Topological Polar Surface Area | 12.03 | Excellent CNS penetration profile (TPSA < 90).[1] |
| H-Bond Donors/Acceptors | 1 / 1 | Secondary amine acts as both.[1] |
Synthesis & Production Protocols
The synthesis of 4-(2,3-dimethylphenyl)piperidine requires navigating the steric hindrance of the 2,3-dimethylphenyl group. Two primary routes are validated: the Classical Grignard-Dehydration (robust, scalable) and the Modern Suzuki-Miyaura Coupling (higher fidelity, milder conditions).
Method A: The Grignard-Dehydration Route (Classical)
This method constructs the C4-Aryl bond via nucleophilic addition to a ketone.
-
Nucleophilic Addition:
-
Reagents: 1-Benzyl-4-piperidone (protected scaffold), 2,3-Dimethylphenylmagnesium bromide.
-
Conditions: Anhydrous THF,
to RT, atmosphere.[1] -
Mechanism:[3] The Grignard reagent attacks the C4 carbonyl.[1] The 2-methyl group on the phenyl ring creates significant steric resistance, requiring excess reagent (1.5 eq) and extended reflux times compared to simple phenylmagnesium bromide.[1]
-
Intermediate: 1-Benzyl-4-(2,3-dimethylphenyl)piperidin-4-ol (Tertiary alcohol).
-
-
Dehydration (Elimination):
-
Hydrogenation & Deprotection:
Method B: Suzuki-Miyaura Coupling (Modern)
Preferred for SAR library generation due to functional group tolerance.[1]
-
Enol Triflates Formation: N-Boc-4-piperidone is converted to the enol triflate using
and a hindered base (e.g., 2,6-lutidine).[1] -
Pd-Catalyzed Coupling:
-
Reagents: N-Boc-4-triflyloxypiperidine, 2,3-Dimethylphenylboronic acid.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water (3:1).[1]
-
-
Reduction & Deprotection: Hydrogenation (
) followed by TFA treatment to remove the Boc group.[1]
Visualization: Synthetic Pathways
Figure 1: Comparative synthetic routes. The Grignard route is cost-effective for bulk; Suzuki is preferred for high-throughput analoging.
Pharmacological Profile & Mechanism
The 4-2,3-DMP scaffold is not typically a drug in itself but a pharmacophore —the active binding core.[1] Its biological activity is defined by the interaction between the basic nitrogen (protonated at physiological pH) and the lipophilic aromatic moiety.[1]
Sigma-1 Receptor ( R) Modulation
The
-
Binding Mode: The basic nitrogen of the piperidine forms an electrostatic interaction (salt bridge) with Glu172 in the
receptor binding pocket.[1] -
Hydrophobic Pocket: The 2,3-dimethylphenyl group occupies a primary hydrophobic sub-pocket.[1] The ortho-methyl group (position 2) forces the phenyl ring to twist relative to the piperidine chair, creating a specific conformation that favors
selectivity over .[1] -
Therapeutic Relevance: Ligands based on this scaffold are investigated for:
Dopamine Receptor Selectivity (D2/D3/D4)
While simple 4-phenylpiperidines are often promiscuous, the 2,3-dimethyl substitution restricts rotation.[1]
-
Dopamine Stabilizers: Compounds like OSU6162 and ACR16 (phenylpiperidines) act as "dopamine stabilizers." 4-2,3-DMP shares this structural lineage.[1]
-
Mechanism: It likely acts as a partial agonist or functional antagonist, modulating dopaminergic tone without causing the catalepsy associated with full blockade (e.g., Haloperidol).[1]
Visualization: Sigma-1 Signaling Cascade
Figure 2: Putative mechanism of action at the Sigma-1 receptor. The ligand triggers dissociation from BiP, allowing Sigma-1 to stabilize IP3 receptors.
Experimental Workflows
Solubility & Handling[1]
-
State: The free base is likely an oil or low-melting solid; the HCl salt is a white crystalline solid.[1]
-
Stock Preparation:
In Vitro Binding Assay (Protocol Summary)
To validate affinity for
-
Membrane Prep: Harvest HEK293 cells expressing human
receptor.[1] -
Radioligand: Use
(specific for ).[1] -
Competition: Incubate membranes with radioligand (2 nM) and increasing concentrations of 4-2,3-DMP (
to M). -
Incubation: 120 min at
(equilibrium is slower for lipophilic ligands). -
Filtration: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (reduces non-specific binding).[1]
-
Analysis: Calculate
using the Cheng-Prusoff equation.[1] Expect in the low nanomolar range (10-100 nM) if the scaffold is optimized.[1]
Safety & Toxicology (MPTP Structural Alert)
Critical Safety Note: Researchers must distinguish 4-(2,3-dimethylphenyl)piperidine from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
MPTP Toxicity: MPTP is metabolized by MAO-B to MPP+, a neurotoxin that destroys dopaminergic neurons.[1]
-
4-2,3-DMP Safety Profile:
-
Saturation: The piperidine ring is saturated (no double bond), preventing the formation of the aromatic pyridinium species required for MPP+-like toxicity.[1]
-
Steric Shielding: The 2,3-dimethyl substitution on the phenyl ring provides steric hindrance that generally inhibits MAO-B oxidation, offering a safety advantage over unsubstituted phenylpiperidines.[1]
-
Handling: Treat as a standard irritant and potential CNS active agent.[1] Use fume hood and nitrile gloves.[1]
-
References
-
PubChem. (n.d.).[1] 4-(2,3-dimethylphenyl)piperidine hydrochloride (Compound).[1][2][4] National Library of Medicine.[1] Retrieved from [Link]
-
ChemRxiv. (2023).[1] From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
-
IUPHAR/BPS Guide to Pharmacology. (n.d.).[1] Ligand: PD 128907 (Structural Analog).[1] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2000). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D3 Receptor-Selective Agonist PD 128907.[1] (Context on phenylpiperidine pharmacophores). Retrieved from [Link]
